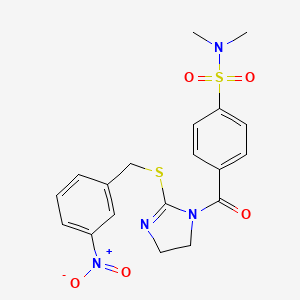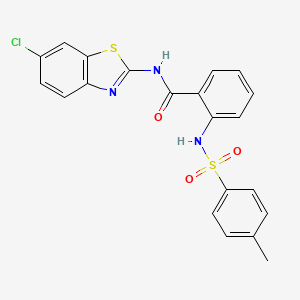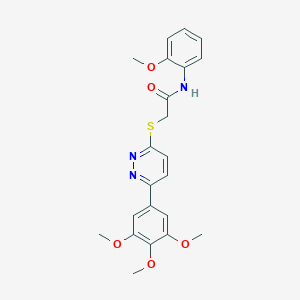
Benzyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate is a chemical compound with interesting properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound includes a benzyl group attached to a nicotinamide moiety, which is further modified with a tetrahydrofuran-3-yl group and a chlorine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Formation of the nicotinamide structure: : This involves chlorination and subsequent substitution reactions to introduce the 5-chloro-6-((tetrahydrofuran-3-yl)oxy) groups.
Introduction of the benzyl group: : Typically, benzyl protection is done using benzyl bromide in the presence of a base such as sodium hydride.
Industrial Production Methods: In an industrial setting, the synthesis of Benzyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate would likely involve automated and high-throughput techniques to ensure purity and yield. This includes:
Continuous flow reactors: : To improve reaction times and control.
High-performance liquid chromatography (HPLC): : For purification of intermediates and final products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound might undergo oxidation at the tetrahydrofuran ring under strong oxidizing conditions.
Reduction: : Possible reduction of the nicotinamide ring.
Substitution: : Particularly electrophilic substitutions at the chloro position.
Oxidizing agents: : Potassium permanganate for oxidations.
Reducing agents: : Sodium borohydride for reductions.
Substitutions: : Nucleophiles such as hydroxides or amines for substitution at the chloro position.
Oxidation: : Formation of corresponding carboxylic acids or ketones.
Reduction: : Conversion to amine derivatives.
Substitution: : New derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate is valuable in:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Potential use in studying biological pathways involving nicotinamide.
Medicine: : Investigated for its potential as a therapeutic agent due to its interaction with biological targets.
Industry: : Used in the development of new materials and chemicals.
Wirkmechanismus
Molecular Targets and Pathways: Benzyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate exerts its effects by:
Targeting enzymes: : Such as nicotinamide adenine dinucleotide (NAD)-dependent enzymes.
Pathway modulation: : Influencing pathways like oxidative stress response due to its nicotinamide structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Nicotinamide: : Simple structure lacking the tetrahydrofuran-3-yl group.
Benzyl nicotinamide: : Lacks the chloro and tetrahydrofuran-3-yl modifications.
Chloro-nicotinamides: : Variants without the benzyl or tetrahydrofuran-3-yl groups.
Uniqueness: Benzyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate is unique because it combines multiple functional groups, which enhances its potential reactivity and application across various fields.
There you go! Hope this hits the mark. Feel free to dive deeper into any section or switch tracks.
Eigenschaften
IUPAC Name |
benzyl 2-[[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5/c20-16-8-14(9-22-19(16)27-15-6-7-25-12-15)18(24)21-10-17(23)26-11-13-4-2-1-3-5-13/h1-5,8-9,15H,6-7,10-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGLNOJPFKRJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NCC(=O)OCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 4-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2450134.png)
![Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole hydrochloride](/img/new.no-structure.jpg)


![4-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2450140.png)





![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2450152.png)
![4-chloro-N-[(E)-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylidene]aniline](/img/structure/B2450153.png)
![4-[4-(tert-butyl)phenyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2450154.png)
